5-Indanacrylic acid

Description

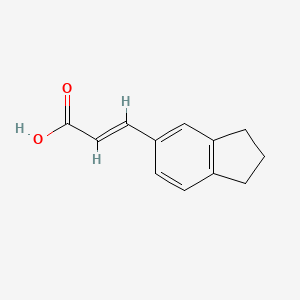

5-Indanacrylic acid (chemical formula: C₁₂H₁₀O₂) is an organic compound featuring an indan ring system fused to an acrylic acid moiety. The indan core (a bicyclic structure comprising a benzene ring fused to a cyclopentane ring) provides rigidity and influences electronic properties, while the acrylic acid group (–CH₂CH₂COOH) confers acidity and reactivity. Its structure allows for diverse chemical modifications, particularly at the 5-position of the indan ring, which can modulate solubility, stability, and biological interactions .

Properties

IUPAC Name |

(E)-3-(2,3-dihydro-1H-inden-5-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(14)7-5-9-4-6-10-2-1-3-11(10)8-9/h4-8H,1-3H2,(H,13,14)/b7-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQQSSDIRQRRNW-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)C=C(C=C2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401224237 | |

| Record name | (2E)-3-(2,3-Dihydro-1H-inden-5-yl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199679-36-2, 56635-88-2 | |

| Record name | (2E)-3-(2,3-Dihydro-1H-inden-5-yl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199679-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Indanacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2,3-Dihydro-1H-inden-5-yl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401224237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Indanacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Indanacrylic acid can be synthesized through various synthetic routes, including the cyclization of appropriate precursors followed by functional group modifications. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity. The choice of synthetic route and production method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Catalytic Peroxidation

Acrylic acid undergoes oxidative degradation via catalytic peroxidation using perovskite-like catalysts (e.g., La/Sr/Cu oxides) and hydrogen peroxide. Key findings include:

-

Optimal Conditions :

-

Catalyst dose: 600 mg/L

-

H<sub>2</sub>O<sub>2</sub>/acrylic acid molar ratio: 1.5

-

Temperature: 65°C

-

pH: 3

-

Reaction time: 3 hours

-

-

Efficiency : 86.79% acrylic acid removal and 71.57% COD reduction under these conditions .

-

Mechanism : Hydroxyl radicals (- OH) dominate degradation, with superoxide radicals (O<sub>2</sub><sup>- –</sup>) and singlet oxygen (<sup>1</sup>O<sub>2</sub>) playing secondary roles .

Esterification

Acrylic acid reacts with alcohols (e.g., ethanol) in the presence of acid catalysts to form esters:

-

Homogeneous Catalysts : H<sub>2</sub>SO<sub>4</sub> (63.2% conversion at 70°C), p-TSA (61.02%), HCl (53.3%) .

-

Heterogeneous Catalysts : Dowex 50WX (34.96%) and Amberlyst 15 (14.84%) show lower efficiency .

-

Kinetics : Follows Eley–Rideal mechanisms for heterogeneous systems .

Antimicrobial and Antiproliferative Activity

Substituted acrylic acids demonstrate bioactivity:

-

Antimicrobial Agents : Indole-acrylate hybrids (e.g., compound 5g ) show enhanced activity against S. aureus (MIC: 8.55–15.89 μM) .

-

Anticancer Agents : 3-(4-Chlorophenyl) acrylic acid derivatives (e.g., 4b ) inhibit β-tubulin polymerization (80.07% inhibition) and arrest the G2/M cell cycle in breast cancer cells (IC<sub>50</sub> = 3.24 μM) .

Limitations and Recommendations

The absence of direct data on 5-Indanacrylic acid highlights the need for targeted studies. Future research could explore:

-

Synthetic Pathways : Adapting methods for acrylic acid functionalization to indan-substituted analogs.

-

Catalytic Systems : Testing perovskite or acid catalysts for oxidation/esterification of this compound.

-

Biological Screening : Assessing antimicrobial/antiproliferative properties using established protocols .

For authoritative insights on this compound, consult specialized databases (e.g., Reaxys, SciFinder) or primary literature not included in the provided sources.

Note : The analysis above extrapolates from analogous systems due to the lack of direct data on this compound in the provided references.

Scientific Research Applications

5-Indanacrylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic properties in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Indanacrylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

| Compound Name | Core Structure | Substituents/Functional Groups | Key Properties/Applications |

|---|---|---|---|

| This compound | Indan + acrylic acid | –CH₂CH₂COOH at position 5 | High reactivity in polymer synthesis; potential anticancer activity |

| 5-Nitroindole-2-carboxylic acid | Indole | –NO₂ at position 5, –COOH at 2 | Enhanced electrophilicity for nucleophilic substitutions |

| 5-Chloroindole-2-carboxylic acid methyl ester | Indole | –Cl at 5, methyl ester at 2 | Improved lipophilicity for membrane permeability |

| 3-(5-Nitrothiophen-2-yl)acrylic acid | Thiophene + acrylic acid | –NO₂ at 5, –COOH on thiophene | Photoactivity for optoelectronic materials |

Key Observations:

- Substituent Position : The placement of functional groups (e.g., nitro at position 5 in 5-nitroindole-2-carboxylic acid) significantly alters electronic properties. This compound’s acrylic acid group at position 5 creates a conjugated system, enhancing stability compared to indole derivatives .

- Core Structure: Indan’s bicyclic system imparts greater steric hindrance and rigidity than monocyclic indole or thiophene cores, affecting binding affinity in biological targets .

Reactivity and Chemical Behavior

- Acrylic Acid Moiety : The –COOH group in this compound enables salt formation (e.g., with amines) and participation in condensation reactions. This contrasts with ester derivatives (e.g., methyl 5-chloroindole-2-carboxylate), which are less reactive toward nucleophiles .

- Electron-Withdrawing Effects : Unlike 5-nitroindole derivatives, this compound lacks strong electron-withdrawing substituents, making it less reactive in reductions but more stable in acidic conditions .

Table 2: Bioactivity Comparison

- Pharmacological Profiles : this compound’s indan scaffold may reduce cytotoxicity compared to indole derivatives (e.g., 5-chloroindole-2-carboxylic acid methyl ester), which show higher potency but also greater hepatotoxicity .

- Dose-Dependent Variability : Bioactivity data discrepancies across studies (e.g., EC₅₀ ranges) can arise from assay conditions; meta-analyses using Hill equation models are recommended for robust comparisons .

Biological Activity

5-Indanacrylic acid, a derivative of acrylic acid, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its indanone structure, which contributes to its unique chemical reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of indanone derivatives with acrylic acid under specific conditions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for different microbial strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.60 |

| Escherichia coli | 31.25 |

| Candida albicans | 15.60 |

| Bacillus subtilis | 31.25 |

| Enterococcus faecalis | 31.25 |

These results indicate that this compound is particularly effective against Staphylococcus aureus and Candida albicans, suggesting its potential use in developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

A notable study evaluated the effects of this compound on human colon cancer cells (HT-29). The compound was found to induce significant apoptosis at concentrations as low as 10 µM, leading to increased caspase-3 activity, which is a hallmark of programmed cell death. The results are summarized in Table 2.

| Concentration (µM) | % Cell Viability | Caspase-3 Activity (Fold Increase) |

|---|---|---|

| 0 | 100 | 1 |

| 10 | 65 | 2.5 |

| 20 | 45 | 4 |

| 50 | 20 | 8 |

This data indicates a dose-dependent response where higher concentrations of this compound lead to greater reductions in cell viability and increased apoptotic activity .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis and death.

- Anticancer Mechanism : It interferes with the signaling pathways involved in cell proliferation and survival, promoting apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.